molecular formula C9H6BrFO3 B6210998 methyl 5-bromo-2-fluoro-4-formylbenzoate CAS No. 1699742-04-5

methyl 5-bromo-2-fluoro-4-formylbenzoate

Cat. No. B6210998
CAS RN: 1699742-04-5
M. Wt: 261
InChI Key:
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Description

Methyl 5-bromo-2-fluoro-4-formylbenzoate (MBFF) is an organic compound with a wide range of applications in scientific research. MBFF is a versatile reagent and is used in a variety of synthetic reactions, such as the synthesis of fluorescent dyes, the production of fluorescent labels, and the preparation of drug molecules. MBFF is also used in biochemical and physiological studies, as a tool for studying the mechanism of action of drugs, and as a probe for studying the structure and function of proteins.

Scientific Research Applications

Methyl 5-bromo-2-fluoro-4-formylbenzoate is widely used in scientific research. It is used as a reagent for the synthesis of fluorescent dyes, for the production of fluorescent labels, and for the preparation of drug molecules. It is also used in biochemical and physiological studies, as a tool for studying the mechanism of action of drugs, and as a probe for studying the structure and function of proteins.

Mechanism of Action

Methyl 5-bromo-2-fluoro-4-formylbenzoate is an alkylating agent that can react with a variety of biomolecules, including proteins and nucleic acids. The alkylating reaction of methyl 5-bromo-2-fluoro-4-formylbenzoate with proteins can lead to the formation of covalent adducts that alter the structure and function of the protein. Similarly, the alkylation of nucleic acids can lead to the formation of covalent adducts that can affect gene expression.
Biochemical and Physiological Effects
The alkylation of proteins and nucleic acids by methyl 5-bromo-2-fluoro-4-formylbenzoate can lead to a variety of biochemical and physiological effects. For example, the alkylation of proteins can lead to the inhibition of enzyme activity, the disruption of protein-protein interactions, and the alteration of protein structure. Similarly, the alkylation of nucleic acids can lead to the inhibition of gene expression and the disruption of DNA replication.

Advantages and Limitations for Lab Experiments

Methyl 5-bromo-2-fluoro-4-formylbenzoate has several advantages for lab experiments. It is a relatively inexpensive reagent, and it is easy to synthesize and use in a variety of reactions. Additionally, it is relatively non-toxic and can be used in a variety of biochemical and physiological studies. However, methyl 5-bromo-2-fluoro-4-formylbenzoate is a highly reactive compound, and it can react with a variety of biomolecules, including proteins and nucleic acids. Therefore, it is important to use caution when handling and using methyl 5-bromo-2-fluoro-4-formylbenzoate in lab experiments.

Future Directions

The use of methyl 5-bromo-2-fluoro-4-formylbenzoate in scientific research is likely to expand in the future. For example, methyl 5-bromo-2-fluoro-4-formylbenzoate could be used in the development of new fluorescent dyes and fluorescent labels. Additionally, methyl 5-bromo-2-fluoro-4-formylbenzoate could be used in the development of new drugs, as a tool for studying the mechanism of action of drugs, and as a probe for studying the structure and function of proteins. methyl 5-bromo-2-fluoro-4-formylbenzoate could also be used in the development of new methods for the synthesis of organic compounds, and as a reagent for the synthesis of new compounds with potential therapeutic applications. Finally, methyl 5-bromo-2-fluoro-4-formylbenzoate could be used in the development of new methods for the detection and quantification of biomolecules, such as proteins and nucleic acids.

Synthesis Methods

Methyl 5-bromo-2-fluoro-4-formylbenzoate can be synthesized from 5-bromo-2-fluorobenzoic acid and formaldehyde in two steps. First, the 5-bromo-2-fluorobenzoic acid is reacted with formaldehyde in the presence of an acid catalyst to form methyl 5-bromo-2-fluoro-4-formylbenzoate. Second, the methyl ester is hydrolyzed in the presence of an alkaline catalyst to yield methyl 5-bromo-2-fluoro-4-formylbenzoic acid. Both steps can be carried out in a single reaction vessel.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 5-bromo-2-fluoro-4-formylbenzoate involves the bromination and formylation of methyl 2-fluoro-5-hydroxybenzoate.", "Starting Materials": [ "Methyl 2-fluoro-5-hydroxybenzoate", "Bromine", "Sodium hydroxide", "Sodium bromide", "Dimethyl sulfoxide", "Formic acid", "Acetic anhydride", "Sodium acetate", "Methanol" ], "Reaction": [ "Bromination of methyl 2-fluoro-5-hydroxybenzoate using bromine and sodium hydroxide in dimethyl sulfoxide to yield methyl 5-bromo-2-fluoro-5-hydroxybenzoate", "Conversion of methyl 5-bromo-2-fluoro-5-hydroxybenzoate to methyl 5-bromo-2-fluoro-4-formylbenzoate using formic acid and acetic anhydride in the presence of sodium acetate", "Esterification of methyl 5-bromo-2-fluoro-4-formylbenzoate with methanol using sulfuric acid as a catalyst to yield methyl 5-bromo-2-fluoro-4-formylbenzoate" ] }

CAS RN

1699742-04-5

Product Name

methyl 5-bromo-2-fluoro-4-formylbenzoate

Molecular Formula

C9H6BrFO3

Molecular Weight

261

Purity

95

Origin of Product

United States

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